1H and 13C NMR spectra assignments for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
1H and 13C NMR spectra assignments for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis and definitive spectral assignment of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Leveraging a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments, this document outlines the precise protocol and logical framework required for unambiguous structural elucidation. We delve into the causality behind experimental choices, from solvent selection to the strategic application of 2D correlation techniques, ensuring a self-validating approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the rigorous characterization of complex organic molecules.
Introduction
The Azepane Scaffold in Medicinal Chemistry
The seven-membered azepane ring is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals.[1] Its conformational flexibility allows it to present substituents in diverse three-dimensional arrangements, making it a valuable motif for exploring chemical space in drug discovery. The synthesis and characterization of functionalized azepanes are therefore of critical importance to the field.[1][2]
The Target Molecule: tert-Butyl cis-3,6-dihydroxyazepane-1-carboxylate
The subject of this guide is a specific, functionalized azepane derivative. Its structure incorporates three key features that influence its NMR spectra:
-
The Azepane Ring: A saturated seven-membered nitrogen-containing heterocycle.
-
The cis-Diol: Two hydroxyl groups at the C3 and C6 positions with a cis stereochemical relationship. This symmetry significantly simplifies the NMR spectrum.
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The Boc Protecting Group: A tert-butyloxycarbonyl group on the nitrogen atom, which restricts nitrogen inversion and exerts a strong electronic influence on adjacent nuclei.[3][4]

The Indispensable Role of NMR Spectroscopy
For complex organic molecules, NMR spectroscopy is the gold standard for structural elucidation.[3] While one-dimensional (1D) ¹H and ¹³C NMR provide essential information on the chemical environment and number of unique nuclei, they often fall short in cases of signal overlap or complex coupling patterns.[5][6] Two-dimensional (2D) NMR techniques are indispensable for resolving these ambiguities by revealing through-bond and through-space correlations between nuclei, allowing for a complete and confident assignment of the molecular structure.[7][8][9]
Experimental Design and Rationale
The successful assignment of the target molecule hinges on a logical, multi-step NMR analysis. The workflow is designed to be self-validating, where each experiment builds upon the last to construct an unassailable structural proof.
Caption: NMR analysis workflow for structural elucidation.
Sample Preparation Protocol
The choice of solvent is the first critical decision. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is selected here for a key reason: its ability to slow the chemical exchange of hydroxyl (-OH) protons. This allows for the observation of these protons as distinct signals and potentially reveals their coupling to adjacent C-H protons, providing valuable structural information.
Methodology:
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Weigh approximately 5-10 mg of high-purity tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and wipe the exterior before insertion into the spectrometer.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) spectrometer.
1D ¹H NMR:
-
Purpose: To identify all unique proton environments and their relative numbers (integration).
-
Key Parameters: 32 scans, 16-second relaxation delay to ensure accurate integration, spectral width covering 0-12 ppm.
1D ¹³C NMR:
-
Purpose: To identify all unique carbon environments.
-
Key Parameters: Proton-decoupled, 1024 scans, spectral width covering 0-200 ppm.
2D COSY (Correlation Spectroscopy):
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Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is the primary tool for mapping the proton framework of the azepane ring.[6][8]
-
Key Parameters: 256 increments in the indirect dimension, 8 scans per increment.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond ¹H-¹³C correlation). This experiment is the most reliable way to assign the signals of protonated carbons.[6][7]
-
Key Parameters: Gradient-enhanced, 256 increments, 16 scans per increment.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for assigning non-protonated (quaternary) carbons, such as the carbonyl and quaternary carbons of the Boc group, and for piecing together the entire molecular skeleton.[5][9]
-
Key Parameters: 256 increments, 32 scans per increment, optimized for a long-range coupling of 8 Hz.
Spectral Analysis and Stepwise Assignment
Due to the molecule's cis stereochemistry and the potential for rapid ring-flipping at room temperature, it possesses a C₂ axis of symmetry. This renders the two halves of the ring chemically equivalent, simplifying the expected spectra. We therefore anticipate four unique signals for the azepane ring protons (H2/H7, H3/H6, H4ax/H5ax, H4eq/H5eq) and three for the ring carbons (C2/C7, C3/C6, C4/C5).
¹H NMR Spectrum: The Initial Map
The ¹H NMR spectrum provides the first overview of the proton environments.
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δ ~1.39 ppm (s, 9H): This strong singlet is characteristic of the nine equivalent methyl protons of the tert-butyl group.[3][10][11] Its integration to 9H makes it an ideal reference point.
-
δ ~3.5-3.7 ppm (m, 2H): These signals correspond to the methine protons H3 and H6, which are attached to the carbons bearing the electron-withdrawing hydroxyl groups.
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δ ~3.0-3.4 ppm (m, 4H): This region contains the methylene protons adjacent to the nitrogen (H2 and H7). The electron-withdrawing effect of the Boc-protected nitrogen shifts these signals downfield.
-
δ ~1.6-1.9 ppm (m, 4H): These upfield signals correspond to the remaining methylene protons at the C4 and C5 positions.
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δ ~4.5 ppm (d, 2H): In DMSO-d₆, the hydroxyl protons are observable and appear as a doublet due to coupling with the adjacent methine protons (H3/H6).
COSY Spectrum: Connecting the Dots
The COSY spectrum confirms the proton connectivity within the azepane ring.
Caption: Key ¹H-¹H COSY correlations in the azepane ring.
A clear correlation is observed between the hydroxyl protons (~4.5 ppm) and the methine protons H3/H6 (~3.6 ppm). H3/H6, in turn, show correlations to both the downfield methylene protons H2/H7 (~3.2 ppm) and the upfield methylene protons H4/H5 (~1.8 ppm). This definitively establishes the H2-H3-H4 coupling network, confirming the sequence of protons around the ring.
HSQC and ¹³C NMR: Assigning the Carbon Skeleton
The HSQC spectrum links each proton signal to its directly attached carbon, allowing for the assignment of the ¹³C spectrum.
-
Boc Group: The ¹H singlet at ~1.39 ppm correlates to the ¹³C signal at δ ~28.2 ppm (Boc-CH₃).
-
C3/C6: The ¹H signal for H3/H6 at ~3.6 ppm correlates to the ¹³C signal at δ ~68.5 ppm (C3/C6), characteristic of a carbon atom bonded to an oxygen.[12][13]
-
C2/C7: The ¹H signals for H2/H7 at ~3.2 ppm correlate to the ¹³C signal at δ ~51.0 ppm (C2/C7), consistent with a carbon adjacent to a nitrogen atom in a carbamate.
-
C4/C5: The ¹H signals for H4/H5 at ~1.8 ppm correlate to the ¹³C signal at δ ~30.5 ppm (C4/C5), the most upfield carbon in the ring.
The remaining three signals in the ¹³C spectrum are quaternary carbons, which are assigned using the HMBC experiment.
HMBC Spectrum: Final Confirmation
The HMBC spectrum reveals 2- and 3-bond correlations, solidifying the complete structure.
-
The Boc methyl protons (δ ~1.39 ppm) show a strong correlation to the quaternary carbon at δ ~78.9 ppm . This is the quaternary C(CH₃)₃ of the Boc group.[3]
-
These same Boc protons also show a correlation to the downfield carbonyl carbon at δ ~154.5 ppm , definitively assigning the carbamate carbonyl (N-C=O).[4]
-
Crucially, protons on C2/C7 (~3.2 ppm) show a 3-bond correlation to the carbonyl carbon (~154.5 ppm), confirming the attachment of the Boc group to the azepane nitrogen.
Summary of NMR Assignments
The combined data from all experiments lead to the following unambiguous assignments.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Boc-CH₃ | 1.39 | s | 9H | tert-butyl protons |
| H4, H5 | 1.6-1.9 | m | 4H | Azepane ring CH₂ |
| H2, H7 | 3.0-3.4 | m | 4H | Azepane ring CH₂-N |
| H3, H6 | 3.5-3.7 | m | 2H | Azepane ring CH-O |
| OH | ~4.5 | d | 2H | Hydroxyl protons |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Position | δ (ppm) | Assignment |
|---|---|---|
| Boc-C H₃ | 28.2 | tert-butyl methyl carbons |
| C4, C5 | 30.5 | Azepane ring CH₂ |
| C2, C7 | 51.0 | Azepane ring C H₂-N |
| C3, C6 | 68.5 | Azepane ring C H-O |
| Boc-C (CH₃)₃ | 78.9 | tert-butyl quaternary carbon |
| Boc-C =O | 154.5 | Carbamate carbonyl carbon |
Conclusion
The structural assignment of tert-butyl cis-3,6-dihydroxyazepane-1-carboxylate has been unequivocally established through a systematic and multi-faceted NMR spectroscopy approach. The strategic use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a self-validating cascade of evidence, confirming proton-proton connectivities, direct carbon-proton attachments, and long-range correlations that define the complete molecular architecture. This guide demonstrates the power of this analytical workflow, providing a robust template for the characterization of similarly complex heterocyclic molecules essential to modern drug discovery and development.
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